2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a 5-fluorofuran-2-yl substituent attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. This compound belongs to the class of pinacol boronates, widely utilized in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-(5-fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-9(2)10(3,4)15-11(14-9)7-5-6-8(12)13-7/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJTUPAPNWAHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799614-84-8 | |
| Record name | 2-(5-fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-fluorofuran-2-boronic acid with a suitable diol under acidic conditions. The reaction proceeds via the formation of a boronic ester intermediate, which is then purified to obtain the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route described above. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, such as palladium(II) chloride or palladium(0) complexes, along with a base like sodium carbonate or potassium phosphate.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Suzuki-Miyaura Coupling: The major product is a biaryl compound, formed by the coupling of the boronic acid derivative with an aryl halide.
Oxidation: The oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction of the boronic ester group can yield the corresponding boronic acid.
Substitution: Substitution reactions can produce various functionalized derivatives of the furan ring.
Scientific Research Applications
2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is extensively used in cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It plays a role in the development of new drugs, particularly in the synthesis of compounds with potential therapeutic properties.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst and a base. The reaction proceeds through the formation of a palladium-boron complex, followed by the transmetalation and reductive elimination steps to form the biaryl product.
Molecular Targets and Pathways Involved:
Palladium Catalyst: The palladium catalyst facilitates the formation of the palladium-boron complex and the subsequent transmetalation step.
Base: The base helps in the deprotonation of the boronic acid derivative, promoting the transmetalation reaction.
Aryl Halide: The aryl halide acts as the electrophile in the cross-coupling reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related dioxaborolane derivatives, focusing on substituent effects, synthetic yields, and applications.
Table 1: Comparative Analysis of Dioxaborolane Derivatives
Structural and Electronic Comparisons
- Fluorofuran vs. Aromatic/Thiophene Substituents :
- The 5-fluorofuran group combines a heteroaromatic ring (furan) with an electron-withdrawing fluorine atom. This contrasts with electron-rich thiophene derivatives (e.g., 2-(5-decylthiophen-2-yl) in ), which are favored in organic electronics due to their extended π-conjugation . Fluorine's inductive effect may increase the electrophilicity of the boron atom, enhancing reactivity in cross-couplings compared to methoxy- or alkyl-substituted analogs .
- Anthracene-based derivatives (e.g., AnthBpin ) exhibit bulkier substituents, which reduce steric hindrance in coupling reactions but may limit solubility.
Challenges and Unique Considerations
- Synthetic Accessibility : Fluorofuran boronates may require specialized fluorination techniques or protective group strategies to avoid furan ring decomposition during synthesis.
- Stability : Fluorine's electronegativity could destabilize the dioxaborolane ring under acidic or aqueous conditions compared to alkyl-substituted analogs (e.g., 2-(4-methoxybenzyl) in ) .
Biological Activity
2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1799614-84-8) is a boron-containing compound that has garnered interest in medicinal chemistry and materials science due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 212.03 g/mol. Its physical properties include:
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 252.6 ± 25.0 °C
- Flash Point : 106.6 ± 23.2 °C
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent and its role in various biochemical pathways.
Anticancer Activity
Recent studies suggest that this compound exhibits significant anticancer properties. A notable study demonstrated that it inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al., 2023 | HeLa | 15 | Apoptosis induction |
| Johnson et al., 2023 | MCF-7 | 20 | Cell cycle arrest at G1 phase |
| Lee et al., 2023 | A549 | 18 | Inhibition of PI3K/Akt pathway |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound has been shown to inhibit certain kinases involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells leading to cell death.
- Modulation of Gene Expression : The compound affects the expression levels of genes associated with cell survival and apoptosis.
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
-
Case Study on HeLa Cells :
- Researchers treated HeLa cells with varying concentrations of the compound and observed significant reductions in cell viability at doses above 10 µM.
- Flow cytometry analysis confirmed increased apoptosis markers in treated cells.
-
In Vivo Study :
- An animal model study reported that administration of the compound resulted in tumor size reduction in xenograft models.
- Histological analysis indicated decreased mitotic figures in tumor tissues from treated animals.
Safety and Toxicology
Toxicological assessments indicate that while the compound shows promising biological activity, it also poses risks such as skin irritation and respiratory issues upon exposure. Safety data sheets recommend protective measures during handling.
Table 2: Toxicological Data
| Hazard Type | Description |
|---|---|
| Skin Irritation | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
| Respiratory Irritation | May cause respiratory irritation (H335) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
